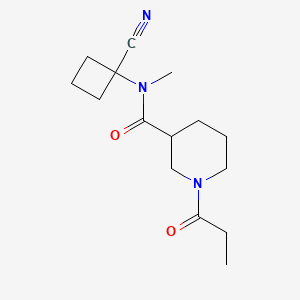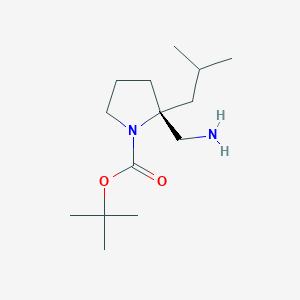
Methyl N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alaninate, commonly known as MCMA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. MCMA is a white crystalline powder that is soluble in organic solvents and is used as a reagent in organic synthesis.
Aplicaciones Científicas De Investigación
Mobility and Persistence in Environmental Systems
One study focusing on the mobility and persistence of metolachlor, a compound structurally related to Methyl N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)alaninate, highlights its limited mobility in soil environments under normal rainfall conditions. This research suggests that the environmental behavior of related compounds, including this compound, could be inferred for environmental risk assessments (Bowman, 1988).
Synthesis and Biological Screening
A study on the synthesis and biological screening of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide, closely related to this compound, provides insights into its potential biological applications. The synthesized compounds showed prominent activity against acetylcholinesterase enzyme, indicating the potential for this chemical structure in developing inhibitors for neurological disorders (Fatima et al., 2013).
Role in Chemical Synthesis
Research on the use of disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of pyrazoles, involving compounds with structural similarities to this compound, showcases its importance in facilitating efficient and green chemical synthesis. This highlights the compound's relevance in developing novel catalytic processes for organic synthesis (Moosavi‐Zare et al., 2013).
Insights into Molecular Structure
A study on the crystal structure of tetrazole derivatives related to this compound offers valuable insights into molecular interactions and conformation. Such information is crucial for designing compounds with desired physical and chemical properties, including drug development (Al-Hourani et al., 2015).
Propiedades
IUPAC Name |
methyl 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO5S/c1-8(12(15)19-3)14(20(4,16)17)10-7-9(13)5-6-11(10)18-2/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKKCUGFYNRBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N(C1=C(C=CC(=C1)Cl)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2796030.png)





![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2796039.png)
![[2-[(1-methylpyrrole-2-carbonyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2796041.png)
![5-ethyl-N-(4-fluorophenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2796042.png)
![2-chloro-1-[1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]propan-1-one](/img/structure/B2796045.png)

![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-nitropyridine](/img/structure/B2796048.png)